1,3,3-Trimethyl-2-methyleneindolin-5-amine

Description

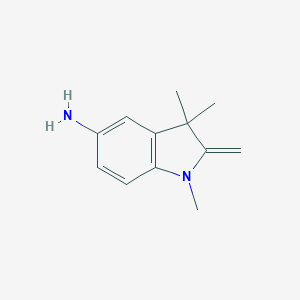

Structure

3D Structure

Properties

IUPAC Name |

1,3,3-trimethyl-2-methylideneindol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-8-12(2,3)10-7-9(13)5-6-11(10)14(8)4/h5-7H,1,13H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHPVQSTYFPPYCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=C)N(C2=C1C=C(C=C2)N)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60448767 | |

| Record name | 1,3,3-Trimethyl-2-methylidene-2,3-dihydro-1H-indol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60448767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6872-05-5 | |

| Record name | 1,3,3-Trimethyl-2-methylidene-2,3-dihydro-1H-indol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60448767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,3,3-Trimethyl-2-methyleneindolin-5-amine

Introduction

1,3,3-Trimethyl-2-methyleneindolin-5-amine, a derivative of the well-known Fischer's base, is a heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. Its structural motif, featuring an indoline core with a reactive exocyclic methylene group and a strategically positioned amino group, makes it a valuable building block for the synthesis of a diverse array of molecules, including dyes, sensors, and pharmacologically active agents. The electron-donating nature of the 5-amino group can significantly influence the photophysical and chemical properties of its derivatives, opening avenues for the development of novel functional materials and therapeutic agents.

This technical guide provides a comprehensive overview of a logical and efficient synthetic pathway for this compound. The narrative is designed to offer not just a series of steps, but a deeper understanding of the chemical principles and strategic decisions that underpin the synthesis.

Retrosynthetic Analysis: A Strategic Blueprint

A logical approach to the synthesis of this compound begins with a retrosynthetic analysis. The primary disconnection is at the C-N bond of the 5-amino group, suggesting a late-stage reduction of a nitro group. The core indoline structure is envisioned to be constructed via the venerable Fischer indole synthesis.

Caption: Retrosynthetic analysis of this compound.

The Forward Synthesis: A Step-by-Step Elucidation

The forward synthesis is designed as a four-step sequence, commencing with commercially available starting materials. Each step is optimized to ensure high yields and purity of the desired products.

Step 1: Synthesis of (4-Nitrophenyl)hydrazine

The synthesis begins with the diazotization of 4-nitroaniline followed by reduction of the resulting diazonium salt. This is a standard and reliable method for the preparation of substituted phenylhydrazines.

Reaction: 4-Nitroaniline → (4-Nitrophenyl)diazonium chloride → (4-Nitrophenyl)hydrazine

Causality of Experimental Choices: The use of sodium nitrite in the presence of a strong acid like hydrochloric acid is crucial for the efficient formation of the diazonium salt at low temperatures (0-5 °C) to prevent its decomposition. The subsequent reduction with a mild reducing agent such as sodium sulfite or tin(II) chloride affords the desired hydrazine.

Step 2: Fischer Indole Synthesis of 5-Nitro-2,3,3-trimethyl-3H-indole

This is the key step in the construction of the indole core.[1][2][3] The reaction involves the acid-catalyzed condensation of (4-nitrophenyl)hydrazine with 3-methyl-2-butanone (isopropyl methyl ketone).[4][5]

Reaction: (4-Nitrophenyl)hydrazine + 3-Methyl-2-butanone --(Acid Catalyst)--> 5-Nitro-2,3,3-trimethyl-3H-indole

Mechanism Insight: The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[6][6]-sigmatropic rearrangement (the key step of the Fischer indole synthesis) under acidic conditions to form a di-imine.[1] Subsequent cyclization and elimination of ammonia lead to the formation of the aromatic indole ring.[1][4]

Choice of Reagents:

-

Ketone: 3-Methyl-2-butanone is selected to provide the desired 2,3,3-trimethyl substitution pattern on the indolenine ring.

-

Acid Catalyst: A variety of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃) can be employed.[1][2][4] The choice of catalyst can influence the reaction rate and yield.

Step 3: N-Methylation to form 1,3,3-Trimethyl-5-nitro-2-methyleneindoline

The indolenine nitrogen is methylated using a suitable methylating agent. This step also facilitates the formation of the exocyclic methylene group, characteristic of Fischer's base and its derivatives.

Reaction: 5-Nitro-2,3,3-trimethyl-3H-indole + Methylating Agent → 1,3,3-Trimethyl-5-nitro-2-methyleneindoline

Causality of Experimental Choices: A strong methylating agent like dimethyl sulfate or methyl iodide is typically used. The reaction is often carried out in the presence of a base to neutralize the acid formed during the reaction. The formation of the exocyclic double bond is a result of deprotonation of the C2-methyl group of the intermediate N-methylated indolenium salt.

Step 4: Reduction of the Nitro Group to afford this compound

The final step is the selective reduction of the nitro group to the desired primary amine.

Reaction: 1,3,3-Trimethyl-5-nitro-2-methyleneindoline --(Reducing Agent)--> this compound

Choice of Reducing Agent: A variety of reducing agents can be used for this transformation. Catalytic hydrogenation (e.g., H₂/Pd-C) is a clean and efficient method. Alternatively, metal-acid combinations (e.g., Sn/HCl, Fe/HCl) or other reducing agents like sodium dithionite can also be employed. The choice depends on the scale of the reaction and the desired purity of the final product.

Visualizing the Synthesis Pathway

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

The following protocols are provided as a general guide and may require optimization based on laboratory conditions and available equipment.

Protocol 1: Synthesis of (4-Nitrophenyl)hydrazine

-

Diazotization: Dissolve 4-nitroaniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

-

Reduction: In a separate flask, prepare a solution of tin(II) chloride in concentrated hydrochloric acid. Cool this solution to 0 °C. Slowly add the diazonium salt solution to the tin(II) chloride solution with vigorous stirring.

-

Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature. Collect the precipitated hydrazine hydrochloride by filtration. Neutralize with a base (e.g., NaOH) to obtain the free hydrazine. Extract with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Protocol 2: Fischer Indole Synthesis

-

Reaction Setup: To a solution of (4-nitrophenyl)hydrazine in a suitable solvent (e.g., ethanol, acetic acid), add 3-methyl-2-butanone.

-

Acid Catalysis: Slowly add the acid catalyst (e.g., concentrated sulfuric acid or polyphosphoric acid) to the reaction mixture.

-

Heating: Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.

-

Work-up: Cool the reaction mixture and pour it into ice-water. Neutralize with a base (e.g., sodium carbonate) and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography.

Protocol 3: N-Methylation

-

Reaction: Dissolve the 5-nitro-2,3,3-trimethyl-3H-indole in a suitable solvent (e.g., acetonitrile) and add a base (e.g., potassium carbonate). Add dimethyl sulfate dropwise at room temperature.

-

Heating: Heat the reaction mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

-

Work-up: Cool the reaction, filter off the base, and concentrate the filtrate. Take up the residue in an organic solvent and wash with water. Dry the organic layer and concentrate to obtain the crude product.

Protocol 4: Nitro Group Reduction

-

Catalytic Hydrogenation: Dissolve the 1,3,3-trimethyl-5-nitro-2-methyleneindoline in a suitable solvent (e.g., ethanol, methanol). Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete.

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the final product, this compound.

Data Summary

| Step | Product | Starting Materials | Key Reagents | Typical Yield (%) |

| 1 | (4-Nitrophenyl)hydrazine | 4-Nitroaniline | NaNO₂, SnCl₂ | 70-80 |

| 2 | 5-Nitro-2,3,3-trimethyl-3H-indole | (4-Nitrophenyl)hydrazine, 3-Methyl-2-butanone | Acid Catalyst | 60-75 |

| 3 | 1,3,3-Trimethyl-5-nitro-2-methyleneindoline | 5-Nitro-2,3,3-trimethyl-3H-indole | Dimethyl Sulfate, K₂CO₃ | 80-90 |

| 4 | This compound | 1,3,3-Trimethyl-5-nitro-2-methyleneindoline | H₂, Pd/C | >90 |

Conclusion

The synthesis of this compound is a multi-step process that relies on well-established and robust organic reactions. The Fischer indole synthesis serves as the cornerstone of this pathway, allowing for the efficient construction of the core heterocyclic scaffold. Subsequent functional group manipulations, including N-methylation and nitro group reduction, provide access to the target molecule. This guide has detailed a logical and efficient synthetic route, providing both the theoretical underpinnings and practical protocols for researchers in the field. The versatility of this synthetic intermediate opens up exciting possibilities for the development of novel compounds with tailored properties for a wide range of applications.

References

-

Wikipedia. Fischer indole synthesis. [Link]

-

Arkat USA. Reactions of Fischer's base with cyclic and acyclic conjugated nitro-olefins and nitrovinyl ethers. [Link]

- Google Patents. US3865837A - Process for preparing fischer's base.

-

Solubility of Things. 1,3,3-trimethyl-2-methyleneindoline. [Link]

- Google Patents.

-

Organic Chemistry Portal. Fischer Indole Synthesis. [Link]

-

Taylor & Francis Online. Fischer indole synthesis – Knowledge and References. [Link]

- Google Patents. Process for the preparation of 1,3,3-trimethyl-2-methylene indolines.

-

National Center for Biotechnology Information. New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]

-

PubMed. New 3H-indole synthesis by Fischer's method. Part I. [Link]

-

Royal Society of Chemistry. Fischer indole synthesis applied to the total synthesis of natural products. [Link]

-

ACP Synthesis. PART I: Chemfile Creations. [Link]

-

PubChem. 1,3,3-Trimethyl-2-methyleneindoline. [Link]

-

ResearchGate. What is the best route to synthesize fisher's base (1,3,3-Trimethyl-2-methyleneindoline). [Link]

-

PrepChem.com. Synthesis of 2,3,3-trimethyl-indolenine. [Link]

-

MDPI. (2,3-Dihydro-1H-indol-5-ylmethyl)amine. [Link]

-

PLOS One. Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU). [Link]

-

ResearchGate. A Fully Automated, Multistep Flow Synthesis of 5-Amino-4-cyano-1,2,3-triazoles. [Link]

-

ResearchGate. One-Step Synthesis of 2-Amino-5H-pyrimido[5,4-b]indoles, Substituted 2-(1,3,5-Triazin-2-yl). [Link]

Sources

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. Fischer Indole Synthesis [organic-chemistry.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New 3H-indole synthesis by Fischer's method. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US3865837A - Process for preparing fischer{3 s base - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Physicochemical Properties of 1,3,3-Trimethyl-2-methyleneindolin-5-amine

Introduction

1,3,3-Trimethyl-2-methyleneindolin-5-amine (CAS No: 6872-05-5) is a highly functionalized indoline derivative of significant interest in chemical synthesis and materials science. Structurally, it features a classic indoline core, substituted with a reactive exocyclic methylene group and a primary aromatic amine at the 5-position. This unique combination of functional groups makes it a valuable intermediate.[1]. It serves as a critical building block in the synthesis of advanced materials, including asymmetric cyanine dyes and heterobifunctional fluorescent linkers used in bioconjugation for applications like antibody-drug conjugates[1]. Furthermore, its role as a precursor for photochromic and thermochromic materials, such as spiropyrans, positions it at the forefront of smart materials development for optical and sensory technologies[1].

The indoline scaffold itself is a privileged structure in medicinal chemistry, known to improve the physicochemical properties of compounds by increasing water solubility and decreasing lipophilicity compared to analogous planar ring systems[2]. A thorough understanding of the physicochemical properties of this compound is therefore paramount for optimizing its synthetic utility, predicting its behavior in complex systems, and unlocking its full potential in both materials science and drug discovery. This guide provides a detailed examination of its core properties and the experimental methodologies required for their accurate determination.

Core Physicochemical Profile

The predictable and reliable application of any chemical compound begins with a well-characterized physicochemical profile. The data presented below, compiled from available literature and theoretical considerations, serves as a foundational reference for researchers.

| Property | Value / Description | Source |

| IUPAC Name | This compound | - |

| CAS Number | 6872-05-5 | [3] |

| Molecular Formula | C₁₂H₁₆N₂ | [3] |

| Molecular Weight | 188.27 g/mol | [3] |

| Physical Form | Solid | [3] |

| Solubility (Predicted) | Due to its indoline structure, it is expected to be soluble in non-polar organic solvents like toluene or hexane. The presence of the primary amine group may also confer some solubility in polar solvents. This is analogous to the related compound, 1,3,3-trimethyl-2-methyleneindoline, which shows a preference for non-polar solvents[4]. | - |

| Lipophilicity (LogP) | The partition coefficient (LogP) is a key determinant of a molecule's pharmacokinetic behavior[5][6]. While experimental data is not readily available, the significant hydrocarbon framework suggests a positive LogP value, indicating a degree of lipophilicity essential for traversing biological membranes. | - |

| pKa (Predicted) | The molecule possesses two basic nitrogen centers: the aniline-like primary amine at the C5 position and the enamine-like nitrogen of the indoline ring. The primary amine's pKa is expected to be in the range typical for aromatic amines (approx. 4-5), while the indoline nitrogen's basicity is influenced by the overall electronic structure. Accurate pKa determination is crucial as it dictates the molecule's ionization state, which affects solubility, reactivity, and biological interactions[5]. | - |

Experimental Characterization Methodologies

To move beyond prediction and establish a validated profile, rigorous experimental analysis is essential. The following protocols outline standard, self-validating procedures for determining the key physicochemical properties of this compound. The measurement of these properties is a critical step in early-phase drug discovery to mitigate high attrition rates caused by poor biopharmaceutical characteristics[5].

Melting Point Determination via Capillary Method

Expertise & Causality: The melting point is a fundamental indicator of a compound's purity. A sharp, narrow melting range (typically <2°C) is characteristic of a pure crystalline solid. This protocol is designed to achieve a slow, controlled heating rate near the melting point, which is the most critical variable for obtaining an accurate and reproducible result.

Protocol:

-

Sample Preparation: Ensure the solid sample of this compound is completely dry and finely powdered.

-

Capillary Loading: Press the open end of a capillary tube into the powder, tapping the sealed end gently on a hard surface to pack a 2-3 mm column of the sample[7].

-

Instrumentation: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

-

Heating: Heat rapidly to approximately 20°C below the expected melting point.

-

Measurement: Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer[7].

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid crystal melts (completion). This range is the melting point.

Solubility Determination via Shake-Flask Method

Expertise & Causality: The shake-flask method remains the gold standard for determining equilibrium solubility. The core principle is to create a saturated solution, ensuring that the measured concentration represents the thermodynamic solubility limit. Agitating the mixture for an extended period (24-48 hours) is the self-validating step that guarantees equilibrium has been reached, a common pitfall in less rigorous methods[7].

Protocol:

-

System Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial[7]. The excess solid is critical to ensure saturation.

-

Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25°C) for 24-48 hours. This extended time allows the system to reach thermodynamic equilibrium[7].

-

Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant, ensuring no solid particles are transferred.

-

Analysis: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry[7].

-

Calculation: Express the solubility in standard units such as g/L or mol/L.

pKa Determination via Potentiometric Titration

Expertise & Causality: Potentiometric titration provides a direct, empirical measurement of a compound's pKa values by monitoring pH changes upon the addition of an acid or base. The inflection points in the resulting titration curve correspond to the pKa(s) of the ionizable groups. This method is authoritative because it directly measures the molecule's buffering capacity in solution, providing data essential for predicting its behavior in physiological environments[7].

Protocol:

-

Solution Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to create a solution of known concentration.

-

Titration Setup: Place the solution in a jacketed beaker with a magnetic stirrer. Immerse a calibrated pH electrode in the solution.

-

Titration: To determine the pKa of the basic nitrogen groups, titrate the solution with a standardized strong acid (e.g., 0.1 M HCl), adding small, precise volumes from a burette[7].

-

Data Acquisition: Record the pH of the solution after each addition of titrant.

-

Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa value is determined from the pH at the half-equivalence point, which corresponds to the flattest region (maximum buffer capacity) of the titration curve.

Significance in Research and Development

The physicochemical properties of this compound are not merely academic data points; they are critical parameters that dictate its practical application and success.

-

In Materials Science: When used as a precursor for photochromic dyes, the compound's solubility in various polymers and organic solvents is a primary concern. Poor solubility can lead to aggregation, resulting in materials with suboptimal optical properties. The reactivity of the exocyclic methylene group is also influenced by the solvent environment, making solubility a key parameter for reaction optimization[1].

-

In Bioconjugation: The primary aromatic amine is the key handle for conjugation to biomolecules. Its nucleophilicity and reactivity are directly governed by its pKa. A well-defined pKa value allows for precise control of reaction pH to favor N-acylation while minimizing side reactions. Furthermore, the overall solubility of the molecule in aqueous buffer systems, often with co-solvents, is crucial for developing robust and reproducible conjugation protocols[1].

-

In Drug Discovery: As a fragment or intermediate, the compound's properties are vital for medicinal chemistry campaigns. The indoline moiety is valued for its ability to provide a three-dimensional, non-coplanar structure that can improve aqueous solubility compared to flat indole rings[2]. The experimentally determined LogP and pKa values are essential inputs for computational ADME (Absorption, Distribution, Metabolism, and Excretion) models, which are used to predict the drug-like qualities of its derivatives and guide further structural modifications[6].

Conclusion

This compound stands out as a versatile synthetic intermediate with significant potential. Its utility, however, is fundamentally linked to its physicochemical properties. A comprehensive characterization of its melting point, solubility, and pKa through rigorous, validated experimental protocols is an indispensable step for any researcher aiming to leverage this compound. The insights gained from such analyses provide the authoritative grounding needed to optimize reaction conditions, design novel materials, and develop new therapeutic agents with greater efficiency and a higher probability of success.

References

- This compound - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-CplbFetEwXZiSuU6lztydEBCE0TnpXrYQrq_jWXyM2hsR5J-_OUIznrVIDSJb7fJUPpfKOAsuWFkAls5bDZ1aXgOrH15dSPacAf0Lt965stEXaDGy2wM8gXkDSkpuX0THQQ=]

- 1,3,3-Trimethyl-2-methyleneindoline | C12H15N | CID 8351 - PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGr2cjZn5kyNcgHmEeDJZWcawHmAgyspSAMgq1G55GnkExBoEYT9OmcBRSgAuTm_7kJKwOOdEaO8V4YkwvHhLjE_wyq2lmKr4Oe3nrdS2m_OA85U09c8-xsF1rb07GlZLcjqsQdcy_HMcNM1VMO6-IuRpjv0H6pTUOMx_jqO7NBgr2pKA_eE6yH]

- 1,3,3-trimethyl-2-methyleneindoline | Solubility of Things. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLZrxuLUiR7X6fwOYOJ8-f3xbK2TJ-XsfiP9s2l93i7xmHyoBDP08Izu3Ps1XtLWVSk66fjqWLwnxpc2j5TS8AHUuxzYvLrW0FeE_ZfPSwHzONgCyJ91dTcGqH-0U0CT0ugHHEl1tjWMeb1ptKVKixEY0kUocKw0aDmFUmIMRGIA==]

- 1,3,3-Trimethyl-2-methyleneindoline 97 118-12-7 - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFJfxCcc5eJQgj69tVri-NB4YO4UOxZLG90B4edT2zALVHAXybgr6qrpCx7ORVZ94Eno4-9u6JZr_fK8wK9mPpBgZs7iTlubSvpPuf4AGUNkJ5Xrwy3go87V7MV4mVbO6Tqo7lyPHJMIXWMnU1lRXzi_UcVA==]

- 1,3,3 TRIMETHYL-2-METHYLENE INDOLINE | CAS#:118-12-7 | Chemsrc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEew6E29ZXIBpnT4WyCn27PtOObcXvSHgNq4_fCIbw3S63LqUx8MzI2UF2yH4aivmTwEQsEcxmge6m80ohQizbiR4muffDe74xILtu1GKozHGVIaDSc2wFVkxvsUqE1ZeVcedsvVkqsKQO82j_GoQ==]

- This compound | CymitQuimica. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1_qJuHMzyichjCjwjA3mU9BB3g-chFrC0y8Oflm5Bp4YlZD3BeUUeXmIGWbOWUrBV0OY1JN4ttxDoJ0oQbeUdvFWThIYr4Hyys7CXa6-Lt1a3aREej-HUnes3UkOiHQjcLpK_MY2-UiNvRPFkVvunLfUpLDNuzkoT-4Nx2bHERIeypaAHonBN-dPtoM-6bDIvWOCoSAYgeFIxmmE=]

- 1,3,3-Trimethyl-2-methyleneindoline | 118-12-7 - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHv8TLq3fKIF8r0GZXpURh7E8w1ARk3rKD4MaDbXs03o42j-u7LR1fOJwMVuWgyUUeQbwo-Nd2ElYOHLmkyVTAScFpv5fz2_yD8CtjDndpE4D70QbzAkDMjRDghtQr5oNX8DSsfrXNdxDsWUzcrZyl887RN8dgpjFGeM8tAZyC73Q==]

- 1,3,3-Trimethyl-2-methyleneindoline Analytical Chemistry Chongqing Chemdad Co. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEN7jkKbmDp3Z3w59g5uCBTqTA1mC0fYo7VbOxldmEyi5A49cVo-HHWAArjPLJ2hP8HMX5LM6S_fsKSNgKixFdF__8WMY-FJtcLQNpZlMlXOQBR7fF7LN0yKm3QT2KVk2xGpwb1MWrdIpfnAQ==]

- Process for the preparation of 1,3,3-trimethyl-2-methylene indolines - Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyv6izTSxmz4vOUHE3WoxU6SQeHrGkb4w3kzWwHQEPEVHIl3imdflFG9bM9ZePMJ_Ie6KBltf78ZFaJZZ7AU6l6z3pHAHsL0zTV_L18FQzZPfZ7U_eMh1q8bSnJk1fsoVyO5QPfvkxFKbWtg==]

- What is the best route to synthesize fisher's base (1,3,3-Trimethyl-2-methyleneindoline). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjJzTRcg6sm-AWSPyIPOV_Pvxop21mX5q1aCJIF5n0bwKkVWqLN9G5XjjAlaE2-RLr-ojzEu0KaV9jDFoMINMpCfXhT1TEo1-Rn051UIcOybuWBnKhuCBRInwLSqWbJPBgJPnl8HXKtdwspJC5gwLC6CausbCo49i61ABoGTQHO_UQ75k97T4a2BtvwYL0HpbnQfulWhhQyUJSnc0njY-qzgHQBYYvHC-Wkfe_TYxfMuI0]

- US7056348B2 - 5-aryl-1,3,3-trimethyl-2-methylene-indoline derivatives and salts thereof, methods for the production and use of said compounds for the temporary coloration of fibers - Google Patents. [URL: https://vertexaisearch.cloud.google.

- In-Depth Technical Guide: Physicochemical Properties of 3-(Quinolin-3-yloxy)aniline - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqZ_nags4mmFGRRhJ_GMw5OlHG4zeH6KZ1R25iYdMLgv7hG3MNZgLUaukdsRjeAl9Tg2rrMjiijafNGSRR23LSsdi_CbgUzWv_wm0KgaXwqWz4By7MZInyhAIlvTTPnKKNVO7aa52WInmf9JzFoX5--xVNbpbSKDAJGaB4twvSjTQB2QzEUAsupPsis7w80oDY4B2CZAxiEplopkgG5hboXPxCGN-VwKBPJU39YYM=]

- Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution | Scilit. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJ7cN0JgvMu-5D8HFxdBr6kn5ucS37Rl_lg18U_jeS4WAiqadTZrbe_AY_CKogfbG4ENUz-Yx6umoIE5tcmAASD9o4liTPYYNzWCkM8B952jyLOlu2n-cf3I-T6EWPOVmMw0kb_cOvymCywMAfFHPDvnS-6GMFWLaQTQODUtPD]

- Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZpgx0ZofS5249JNyW22xbe24mZfEHKnW_Abt-DumYestcpAGa7oHbNMeScOwqMMesmkyYBlOxuXXc6C7lpYbo3Ic4gqBOL2hjfb-qO1UJ0KnCVIqDqr6qXv5LfRclSAI4n0VuB3RXyhTYmO-k]

- Development and Application of Indolines in Pharmaceuticals - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXqKuDpLLpTqfT19sXiv1vRSAsWhlAkecVk7DvRTSFYSenHdgY1ImZamMt15ZMaobgyMs3gROeI8yGKNDtcY3zl5BKJHvinxIr9SuU1CMJOGHfg-C2qOHgPvXWwws1OVYa-WP8vjHz7FxvrSk=]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. scilit.com [scilit.com]

- 6. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Spectroscopic Characterization of 1,3,3-Trimethyl-2-methyleneindolin-5-amine

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 1,3,3-Trimethyl-2-methyleneindolin-5-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this molecule. Given the limited availability of published experimental spectra for this specific compound, this guide leverages established spectroscopic principles and data from the closely related and well-characterized parent compound, 1,3,3-Trimethyl-2-methyleneindoline (Fischer's base), to provide a robust, predictive analysis. This approach not only offers valuable insights into the expected spectral features but also serves as a practical framework for interpreting experimental data as it becomes available.

Introduction to this compound

This compound, with the chemical formula C₁₂H₁₆N₂ and a molecular weight of 188.27 g/mol , is a derivative of the well-known Fischer's base.[1] The core structure is an indoline ring system with a gem-dimethyl group at the 3-position, a methyl group on the nitrogen atom, and an exocyclic methylene group at the 2-position. The key feature of the title compound is the addition of a primary amine group (-NH₂) at the 5-position of the aromatic ring. This substitution is expected to significantly influence the electronic environment of the molecule and, consequently, its spectroscopic properties.

The strategic placement of the amino group, a potent electron-donating group, is anticipated to modulate the chemical shifts in the NMR spectra, introduce characteristic absorption bands in the IR spectrum, and alter the fragmentation patterns in mass spectrometry. Understanding these spectral signatures is crucial for the unambiguous identification and characterization of this compound in various research and development settings.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below, with reference to the known spectrum of Fischer's base.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; for this compound, DMSO-d₆ may be preferable to avoid exchange of the amine protons.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

Predicted ¹H NMR Spectrum

The presence of the electron-donating -NH₂ group at the 5-position will cause a significant upfield shift (to lower ppm values) for the aromatic protons, particularly those in the ortho and para positions relative to the amine.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Justification of Prediction |

| H-7 | ~7.0 - 7.2 | d | 1H | This proton is ortho to the nitrogen of the indoline ring and will be the least affected by the amine group. Its chemical shift will be similar to that in Fischer's base. |

| H-6 | ~6.5 - 6.7 | d | 1H | Ortho to the -NH₂ group, this proton will experience a strong shielding effect, causing a significant upfield shift. |

| H-4 | ~6.4 - 6.6 | s | 1H | Para to the -NH₂ group, this proton will also be strongly shielded. The multiplicity will likely be a singlet or a very narrow doublet. |

| -NH₂ | ~3.5 - 5.0 | br s | 2H | The chemical shift of the amine protons is highly dependent on the solvent and concentration. It will appear as a broad singlet. |

| =CH₂ | ~3.8 - 4.0 | s | 2H | The exocyclic methylene protons are expected to be in a similar environment to those in Fischer's base and should appear as a singlet. |

| N-CH₃ | ~2.8 - 3.0 | s | 3H | The N-methyl group is relatively far from the 5-amino group and its chemical shift should be largely unchanged. |

| C(CH₃)₂ | ~1.2 - 1.4 | s | 6H | The gem-dimethyl protons are also distant from the site of substitution and are expected to show a singlet in a similar region to Fischer's base. |

Predicted ¹³C NMR Spectrum

The electron-donating nature of the amino group will also influence the ¹³C chemical shifts of the aromatic carbons, with the most pronounced effects on the carbons ortho and para to the substituent.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Justification of Prediction |

| C-5 | ~140 - 145 | The carbon directly attached to the -NH₂ group will be significantly shielded. |

| C-3a | ~135 - 140 | This quaternary carbon is part of the aromatic system and will be influenced by the overall increased electron density. |

| C-7 | ~125 - 130 | Ortho to the indoline nitrogen, this carbon will be less affected by the distant amine group. |

| C-4 | ~110 - 115 | Ortho to the -NH₂ group, this carbon will experience a strong shielding effect. |

| C-6 | ~110 - 115 | Para to the indoline nitrogen and ortho to the -NH₂ group, this carbon will also be strongly shielded. |

| C-7a | ~145 - 150 | This quaternary carbon's chemical shift will be influenced by both the adjacent nitrogen and the overall electron-rich aromatic system. |

| C-2 (=CH₂) | ~160 - 165 | The exocyclic methylene carbon is part of a polarized double bond and its chemical shift is expected to be in the downfield region. |

| =CH₂ | ~75 - 80 | The terminal carbon of the methylene group will be significantly more shielded than the C-2 carbon. |

| N-CH₃ | ~30 - 35 | The N-methyl carbon's chemical shift should be similar to that in Fischer's base. |

| C-3 | ~45 - 50 | The quaternary carbon bearing the gem-dimethyl groups. |

| C(CH₃)₂ | ~25 - 30 | The two equivalent methyl carbons at the 3-position. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The introduction of the primary amine group will result in distinct absorption bands that are absent in the spectrum of Fischer's base.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

For solid samples: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk.

-

Alternatively: Use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the KBr pellet matrix).

-

Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show the following key absorption bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Comments |

| 3400 - 3300 | N-H stretch (asymmetric and symmetric) | Medium | The presence of two bands in this region is characteristic of a primary amine (-NH₂).[2] |

| 3050 - 3000 | Aromatic C-H stretch | Medium-Weak | Typical for C-H bonds on an aromatic ring. |

| 2980 - 2850 | Aliphatic C-H stretch | Strong | From the methyl and methylene groups. |

| ~1620 | N-H bend (scissoring) | Medium-Strong | A characteristic bending vibration for primary amines.[2] |

| ~1600 & ~1480 | Aromatic C=C stretch | Medium | These bands are typical for the benzene ring. |

| 1335 - 1250 | Aromatic C-N stretch | Strong | The stretching vibration of the bond between the aromatic ring and the amine nitrogen.[2] |

| 1250 - 1020 | Aliphatic C-N stretch | Medium | From the C-N bonds of the indoline ring and the N-methyl group.[2] |

| 910 - 665 | N-H wag | Broad, Medium | A broad out-of-plane bending vibration characteristic of primary amines.[2] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for both identification and structural elucidation.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a coupled chromatography system such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is a common choice for GC-MS and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is typically used for LC-MS and is a softer ionization technique that often preserves the molecular ion.

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z (mass-to-charge ratio) range, for example, 50 to 500 amu.

Predicted Mass Spectrum

-

Molecular Ion: The molecular formula is C₁₂H₁₆N₂. The molecular weight is 188.27. Therefore, the molecular ion peak (M⁺˙) in an EI spectrum, or the protonated molecule ([M+H]⁺) in an ESI spectrum, is expected at an m/z of 188.

-

Nitrogen Rule: The presence of two nitrogen atoms in the molecule is consistent with the even nominal molecular weight of 188, in accordance with the nitrogen rule.

-

Major Fragmentation Pathways: A primary fragmentation pathway in indoline derivatives is often the loss of a methyl group from the gem-dimethyl pair at the 3-position. This would lead to a significant fragment ion at m/z 173 (M - 15). The stability of the resulting cation would be high due to resonance delocalization.

Figure 2: Predicted primary fragmentation of this compound.

Conclusion

This technical guide provides a detailed, predictive analysis of the NMR, IR, and MS spectra of this compound. By grounding these predictions in the well-established principles of spectroscopy and the known data of its parent compound, Fischer's base, this document offers a robust framework for the characterization of this molecule. The insights provided herein are intended to assist researchers in the efficient and accurate identification and structural elucidation of this and related compounds, thereby facilitating advancements in their respective fields of study.

References

-

PubChem. 1,3,3-Trimethyl-2-methyleneindoline. [Link]

-

NIST. 1H-Indole, 2,3-dihydro-1,3,3-trimethyl-2-methylene-. [Link]

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

-

University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]

Sources

1,3,3-Trimethyl-2-methyleneindolin-5-amine CAS number

An In-Depth Technical Guide to 1,3,3-Trimethyl-2-methyleneindolin-5-amine: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 6872-05-5), a key heterocyclic intermediate. This document is intended for researchers, scientists, and professionals in drug development and materials science. It delves into the compound's chemical identity, physicochemical properties, a detailed, field-proven synthesis protocol based on the foundational Fischer Indole Synthesis, and its significant applications, particularly as a precursor in the development of specialized dyes and functional molecules. The causality behind experimental choices and the validation of the synthetic pathway are emphasized to ensure scientific integrity and practical utility.

Core Introduction: A Functionalized Fischer's Base Derivative

This compound is a derivative of the well-known Fischer's base (1,3,3-Trimethyl-2-methyleneindoline). The introduction of a primary amine group at the 5-position of the indoline ring imparts a crucial point of functionality. This amino group acts as a versatile chemical handle, allowing the molecule to be covalently linked to other structures, thereby making it a valuable building block in the synthesis of more complex molecules, such as polymethine dyes, sensors, and potential pharmaceutical agents. Its structural foundation is built upon the indoline scaffold, a privileged structure in medicinal chemistry and materials science.

Nomenclature and Chemical Identifiers

-

Systematic Name: this compound

-

Synonyms: 5-Amino-1,3,3-trimethyl-2-methyleneindoline, 5-Amino Fischer's Base

-

CAS Number: 6872-05-5

-

Molecular Formula: C₁₂H₁₆N₂

-

Molecular Weight: 188.27 g/mol

Physicochemical and Spectroscopic Data

The properties of this compound are dictated by its indoline core and the influential amino group, which enhances polarity and provides a site for hydrogen bonding.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 6872-05-5 | CymitQuimica[1] |

| Molecular Formula | C₁₂H₁₆N₂ | CymitQuimica[1] |

| Molecular Weight | 188.27 g/mol | CymitQuimica[1] |

| Appearance | Solid | CymitQuimica[1] |

| Canonical SMILES | CN1C(=C)C(C)(C)c2cc(N)ccc12 | Inferred |

Spectroscopic Profile

-

¹H NMR: Proton NMR spectroscopy is expected to show characteristic signals for the gem-dimethyl protons (singlet, ~1.3 ppm), the N-methyl protons (singlet, ~2.7-3.0 ppm), the exocyclic methylene protons (two singlets or a broad singlet, ~3.8-4.0 ppm), and distinct aromatic protons whose chemical shifts and coupling patterns will be influenced by the electron-donating amino group.

-

¹³C NMR: The carbon spectrum will feature signals for the quaternary carbon, the gem-dimethyl carbons, the N-methyl carbon, the exocyclic methylene carbon, and aromatic carbons, with the carbon atom attached to the amino group showing a characteristic upfield shift.

-

Mass Spectrometry (MS): The electron ionization mass spectrum would show a prominent molecular ion peak (M⁺) at m/z = 188, with characteristic fragmentation patterns of the indoline ring.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by N-H stretching bands for the primary amine (around 3300-3500 cm⁻¹), C-H stretching bands (aliphatic and aromatic), and C=C stretching from the exocyclic double bond and aromatic ring.

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is most logically achieved through a multi-step process rooted in the classic Fischer Indole Synthesis. This reaction remains a cornerstone for constructing indole and indolenine scaffolds from readily available precursors.[2][3] The strategy involves creating a substituted indolenine ring first, followed by N-alkylation.

Foundational Mechanism: The Fischer Indole Synthesis

Discovered by Hermann Emil Fischer in 1883, this reaction transforms a (substituted) phenylhydrazine and a ketone or aldehyde into an indole under acidic conditions.[4] The mechanism proceeds through several key stages:

-

Hydrazone Formation: The arylhydrazine reacts with the ketone to form an arylhydrazone.

-

Tautomerization: The hydrazone tautomerizes to its enamine form.

-

[3][3]-Sigmatropic Rearrangement: Under acid catalysis, the protonated enamine undergoes a concerted rearrangement (a key C-C bond-forming step) to produce a di-imine intermediate.

-

Cyclization & Aromatization: The intermediate cyclizes and, through the elimination of ammonia, forms the stable, aromatic indole (or, in this case, indolenine) ring.[1][2]

Detailed Synthesis Protocol

The synthesis is strategically divided into three main stages: formation of a 5-nitro substituted indolenine, reduction of the nitro group to the essential amine, and finally, N-methylation to yield the target compound.

Stage 1: Synthesis of 5-Nitro-2,3,3-trimethyl-3H-indole

This stage utilizes the Fischer Indole Synthesis with precursors chosen to install the required nitro-functionality at the correct position.

-

Reactants: (4-Nitrophenyl)hydrazine and 3-Methyl-2-butanone (isopropyl methyl ketone).

-

Catalyst: Glacial acetic acid and/or hydrochloric acid.

-

Rationale: Using (4-nitrophenyl)hydrazine ensures the nitro group is positioned at what will become the 5-position of the indolenine ring. 3-Methyl-2-butanone provides the carbon backbone that cyclizes to form the 2,3,3-trimethyl substituted ring. Acid catalysis is essential to drive the rearrangement.[4][5]

Step-by-Step Protocol:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve (4-nitrophenyl)hydrazine (1 equivalent) in glacial acetic acid.

-

Add 3-methyl-2-butanone (1.1 equivalents) to the solution.

-

For more challenging reactions with electron-withdrawing groups like nitro, the addition of a stronger acid like concentrated HCl may be required to improve yield.[4][5]

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and pour it into a beaker of ice water.

-

Neutralize the solution carefully with a base (e.g., sodium carbonate solution) until the product precipitates.

-

Collect the solid product by vacuum filtration, wash thoroughly with water, and dry to yield crude 5-nitro-2,3,3-trimethyl-3H-indole. Purification can be achieved by recrystallization.

Stage 2: Reduction to 5-Amino-2,3,3-trimethyl-3H-indole

The nitro group is a robust precursor to an amine, which can be achieved via standard reduction methods.

-

Reactant: 5-Nitro-2,3,3-trimethyl-3H-indole.

-

Reducing Agent: Tin(II) chloride (SnCl₂) in concentrated HCl, or catalytic hydrogenation (e.g., H₂/Pd-C).

-

Rationale: Tin(II) chloride is a classic and effective reagent for the reduction of aromatic nitro groups in acidic media. Catalytic hydrogenation is a cleaner alternative if the equipment is available.

Step-by-Step Protocol (using SnCl₂):

-

Suspend the 5-nitro-2,3,3-trimethyl-3H-indole (1 equivalent) in a mixture of ethanol and concentrated hydrochloric acid in a round-bottom flask.

-

Add a solution of tin(II) chloride dihydrate (3-4 equivalents) in concentrated HCl portion-wise while stirring.

-

Heat the mixture to 50-70°C for 1-3 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize it by the slow addition of a concentrated NaOH solution until the solution is strongly alkaline (pH > 10) to precipitate tin salts and liberate the free amine.

-

Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-amino-2,3,3-trimethyl-3H-indole.[6]

Stage 3: N-Methylation to this compound

The final step involves methylation of the indolenine nitrogen, which results in a rearrangement to the more stable exocyclic methylene form (Fischer's base structure).

-

Reactant: 5-Amino-2,3,3-trimethyl-3H-indole.

-

Methylating Agent: Dimethyl sulfate or methyl iodide.

-

Base: A mild base such as sodium bicarbonate or magnesium oxide.[7]

-

Rationale: The N-methylation of the indolenine nitrogen forms a quaternary indolium salt intermediate. In the presence of a base, a proton is abstracted from one of the C2-methyl groups, leading to the formation of the exocyclic methylene double bond.[7][8]

Step-by-Step Protocol:

-

Suspend the 5-amino-2,3,3-trimethyl-3H-indole (1 equivalent) and sodium bicarbonate (1.5-2 equivalents) in a suitable solvent like acetonitrile or water.

-

Add dimethyl sulfate (1.2 equivalents) dropwise to the stirred suspension at room temperature.

-

Heat the mixture to 50-65°C for 3-5 hours.

-

After cooling, extract the product with a solvent such as toluene or ethyl acetate.

-

Dry the combined organic phases over anhydrous sodium sulfate and remove the solvent in vacuo.

-

The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Visualization of Synthesis Workflow

Sources

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New 3H-indole synthesis by Fischer's method. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. science.lpnu.ua [science.lpnu.ua]

- 7. DE2154246C2 - Process for the preparation of 1,3,3-trimethyl-2-methylene indolines - Google Patents [patents.google.com]

- 8. US7056348B2 - 5-aryl-1,3,3-trimethyl-2-methylene-indoline derivatives and salts thereof, methods for the production and use of said compounds for the temporary coloration of fibers - Google Patents [patents.google.com]

solubility of 1,3,3-Trimethyl-2-methyleneindolin-5-amine in organic solvents

An In-Depth Technical Guide to the Solubility of 1,3,3-Trimethyl-2-methyleneindolin-5-amine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in the synthesis of various dyes and a molecule of interest in medicinal chemistry. In the absence of extensive published quantitative data, this document synthesizes foundational principles of organic chemistry, predictive analysis based on structural analogy, and detailed experimental protocols to empower researchers in drug development and materials science. We will explore the theoretical underpinnings of its solubility, present a systematic approach for empirical determination, and discuss the implications for its application.

Introduction: Unveiling this compound

This compound, a derivative of Fischer's base, is a heterocyclic organic compound featuring an indoline core structure. The parent compound, 1,3,3-trimethyl-2-methyleneindoline, is a well-known precursor in the synthesis of cyanine dyes.[1][2][3] The addition of an amine (-NH₂) group at the 5-position of the indoline ring significantly alters the molecule's electronic properties and, consequently, its solubility profile. This modification introduces a site for hydrogen bonding and imparts basicity, which are critical factors in determining its behavior in various solvent systems.

Understanding the solubility of this compound is paramount for its practical application. In drug development, solubility directly impacts bioavailability and formulation strategies.[4][5] In materials science, particularly in dye synthesis, controlling the solubility is essential for achieving uniform reactions, efficient purification, and optimal application of the final product.[6][7][8]

Theoretical Considerations for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar polarities are more likely to be miscible.[9] The structure of this compound presents a duality in its nature: a largely non-polar indoline framework and a polar, basic amino group.

The Influence of the Indoline Core

The parent molecule, 1,3,3-trimethyl-2-methyleneindoline (Fischer's base), is characterized by its non-polar nature due to the aromatic ring and alkyl groups.[10] Consequently, it exhibits good solubility in non-polar organic solvents such as toluene and hexane, and is negligibly soluble in water.[3][10][11][12] We can infer that the core structure of our target molecule will contribute to its solubility in similar non-polar environments.

The Role of the 5-Amino Group

The introduction of the primary amine group at the 5-position introduces significant changes to the molecule's intermolecular forces:

-

Hydrogen Bonding: The -NH₂ group can act as both a hydrogen bond donor and acceptor, increasing its affinity for polar protic solvents like alcohols (e.g., ethanol, methanol) and, to some extent, water.

-

Basicity: The lone pair of electrons on the nitrogen atom of the amine group makes the compound basic. This suggests that it will be significantly more soluble in acidic solutions due to the formation of a water-soluble salt.[13][14]

Predicted Solubility Profile

Based on these structural features, we can predict the following solubility behavior for this compound:

-

High Solubility: In polar aprotic solvents that can effectively solvate the molecule (e.g., DMSO, DMF) and in acidic aqueous solutions.

-

Moderate Solubility: In polar protic solvents like lower-chain alcohols (methanol, ethanol) and in chlorinated solvents (dichloromethane, chloroform).[15]

-

Low to Negligible Solubility: In highly non-polar solvents (e.g., hexane, cyclohexane) and in neutral or alkaline aqueous solutions.

Experimental Determination of Solubility

A systematic approach is necessary to empirically determine the solubility of this compound. The following protocol is a self-validating system for classifying the compound's solubility.

Materials and Reagents

-

This compound

-

Deionized Water

-

5% (w/v) Sodium Hydroxide (NaOH) Solution

-

5% (w/v) Sodium Bicarbonate (NaHCO₃) Solution

-

5% (v/v) Hydrochloric Acid (HCl) Solution

-

Concentrated Sulfuric Acid (H₂SO₄)

-

A range of organic solvents with varying polarities (e.g., Hexane, Toluene, Diethyl Ether, Ethyl Acetate, Acetone, Ethanol, Methanol, Dimethyl Sulfoxide).

-

Test tubes, vortex mixer, and a calibrated balance.

General Solubility Determination Protocol

This protocol is adapted from standard qualitative organic analysis procedures.[13][16][17]

-

Initial Solvent Screening:

-

Add approximately 25 mg of the compound to a test tube.

-

Add 0.75 mL of the chosen solvent in three portions, vortexing thoroughly after each addition.

-

Observe for complete dissolution. If the compound dissolves, it is classified as "soluble." If it does not, it is "insoluble."

-

-

Aqueous and Acid-Base Solubility:

-

Water Solubility: Follow the general protocol with deionized water. If soluble, test the resulting solution with litmus paper to determine its pH.[13]

-

5% HCl: If insoluble in water, test its solubility in 5% HCl. Solubility in this medium indicates the presence of a basic functional group, such as an amine.[14]

-

5% NaOH and 5% NaHCO₃: If insoluble in water, test its solubility in these basic solutions. This is typically done to identify acidic functional groups, which are not expected in the target molecule but is part of a comprehensive screen.[16]

-

Concentrated H₂SO₄: If the compound is insoluble in all the above, its solubility in cold, concentrated sulfuric acid can be tested. Solubility in this strong acid can indicate the presence of functional groups that can be protonated, such as alkenes, alcohols, ketones, or ethers.[14]

-

Data Presentation: Predicted Solubility Table

The following table summarizes the predicted solubility of this compound in a range of common organic solvents, based on the theoretical principles discussed.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexane | Non-polar | Insoluble | "Like dissolves like" principle; mismatch in polarity. |

| Toluene | Non-polar (Aromatic) | Sparingly Soluble | Aromatic core may interact favorably. |

| Diethyl Ether | Slightly Polar | Soluble | Good balance for dissolving compounds with mixed polarity. |

| Dichloromethane | Polar Aprotic | Soluble | Effective at dissolving a wide range of organic compounds.[15] |

| Ethyl Acetate | Polar Aprotic | Soluble | Good general-purpose solvent. |

| Acetone | Polar Aprotic | Soluble | Ketones are strong solvents for many dyes and intermediates.[15] |

| Ethanol | Polar Protic | Soluble | Capable of hydrogen bonding with the amine group. |

| Methanol | Polar Protic | Soluble | Similar to ethanol, but more polar. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | Highly polar, effective at dissolving a wide range of compounds. |

| Water | Polar Protic | Sparingly Soluble | The non-polar core limits solubility despite the polar amine group. |

| 5% HCl (aq) | Acidic Aqueous | Very Soluble | Protonation of the amine group forms a soluble salt.[13][14] |

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: General solubility testing workflow.

Caption: Step-by-step protocol for a single solvent test.

Conclusion and Future Directions

This guide provides a robust framework for understanding and determining the solubility of this compound. The presence of the 5-amino group imparts a dual character to the molecule, suggesting solubility in a range of organic solvents and particularly in acidic aqueous solutions. The detailed experimental protocol offers a clear path for researchers to empirically validate these predictions and quantify the solubility in solvents relevant to their specific applications.

For drug development professionals, quantitative solubility studies using techniques like shake-flask or potentiometric titration are recommended to obtain precise data for pre-formulation and pharmacokinetic modeling. For materials scientists, understanding the solubility in various monomers and polymer matrices will be crucial for the development of novel dyes and functional materials.

References

- S D International. (n.d.). Which Common Solvents Are Used in Dyes?

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Solubility of Things. (n.d.). 1,3,3-trimethyl-2-methyleneindoline.

- Prima Chemicals. (2023, July 13). A Beginner's Guide to Solvent Dyes (Features & Applications).

- Unknown. (n.d.). Solvent Dyes: A Comprehensive Guide for Industrial Applications.

- PubChem. (n.d.). 1,3,3-Trimethyl-2-methyleneindoline.

- Sigma-Aldrich. (n.d.). 1,3,3-Trimethyl-2-methyleneindoline 97%.

- Chemsrc. (2025, August 21). 1,3,3 TRIMETHYL-2-METHYLENE INDOLINE.

- Nantong Hermeta Chemicals Co., Ltd. (2025, October 8). How to Choose the Right Solvent Dyes for Your Coloring Needs.

- Rashford, M. (2025, October 28). Synthesis and Pharmacokinetic Profiling (ADME/Tox) of Diamine-Furil Schiff Base Derivatives for Drug Development. ResearchGate.

- ChemicalBook. (2025, September 25). 1,3,3-Trimethyl-2-methyleneindoline.

- Chongqing Chemdad Co., Ltd. (n.d.). 1,3,3-Trimethyl-2-methyleneindoline Analytical Chemistry.

- Fischer, J., & Ganellin, C. R. (Eds.). (2010). Analogue-based Drug Discovery II. Wiley-VCH.

- ChemBK. (2022, October 16). 1,3,3-trimethyl-2-methyleneindoline.

Sources

- 1. 1,3,3-Trimethyl-2-methyleneindoline | C12H15N | CID 8351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3,3-Trimethyl-2-methyleneindoline | 118-12-7 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. researchgate.net [researchgate.net]

- 5. publications.iupac.org [publications.iupac.org]

- 6. A Beginner’s Guide to Solvent Dyes (Features & Applications) [primachemicals.com]

- 7. silatrading.co [silatrading.co]

- 8. How to Choose the Right Solvent Dyes for Your Coloring Needs [hermetachem.com]

- 9. youtube.com [youtube.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. 1,3,3 TRIMETHYL-2-METHYLENE INDOLINE | CAS#:118-12-7 | Chemsrc [chemsrc.com]

- 12. 1,3,3-Trimethyl-2-methyleneindoline Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 13. scribd.com [scribd.com]

- 14. www1.udel.edu [www1.udel.edu]

- 15. sdinternational.com [sdinternational.com]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. chem.ws [chem.ws]

A Technical Guide to the Stability and Storage of 1,3,3-Trimethyl-2-methyleneindolin-5-amine

Introduction

1,3,3-Trimethyl-2-methyleneindolin-5-amine, also known as 5-Amino-Fischer's Base, is a specialized indoline derivative of significant interest in the synthesis of dyes, photosensitizers, and other functional materials. Its unique structure, incorporating both an aromatic amine and an enamine-like moiety, provides a versatile scaffold for further chemical elaboration. However, these same functional groups render the molecule susceptible to specific degradation pathways, making a thorough understanding of its stability and the implementation of appropriate storage conditions paramount for ensuring its integrity and performance in research and development applications.

This in-depth guide provides a comprehensive overview of the chemical stability of this compound (CAS No. 6872-05-5), outlines its potential degradation mechanisms, and establishes field-proven protocols for its proper storage and handling.

Chemical Profile and Inherent Instabilities

The stability of this compound is governed by the chemical reactivity of its two primary functional groups: the aromatic amine at the 5-position and the exocyclic methylene group, which forms part of an enamine system with the indoline nitrogen.

-

Aromatic Amine Moiety: The primary amine group on the benzene ring is a site of high electron density, making it highly susceptible to oxidation. This oxidation can be initiated by atmospheric oxygen, light (photo-oxidation), or trace metal impurities. Aromatic amines are known to be unstable under various conditions, particularly in acidic environments and upon exposure to light, which can lead to the formation of colored impurities through complex radical-mediated polymerization reactions.[1]

-

Enamine Moiety: The enamine structure, characterized by the nitrogen atom conjugated with the exocyclic double bond, is also electron-rich and prone to oxidation.[2][3] Enamines can undergo single-electron transfer (SET) processes to form electrophilic radical cations, which can then react with nucleophiles or dimerize.[2] This reactivity is a cornerstone of their synthetic utility but also a primary pathway for degradation if not handled under controlled conditions.

The combination of these two functionalities suggests that this compound is a sensitive compound requiring careful handling to prevent degradation.

Potential Degradation Pathways

While specific degradation studies for this compound are not extensively published, its chemical structure allows for the prediction of two primary degradation routes. The presence of impurities or discoloration upon receipt or after storage is a strong indicator that one or more of these pathways may be occurring.

-

Oxidative Degradation of the Aromatic Amine: Exposure to air and/or light can lead to the oxidation of the 5-amino group. This process often proceeds through radical intermediates, leading to a cascade of reactions that can result in the formation of highly colored quinone-imine structures and ultimately, polymeric materials. This is a common degradation pathway for many aromatic amines.[4]

-

Enamine Oxidation and Hydrolysis: The enamine moiety is susceptible to attack by electrophiles, including protons. In the presence of moisture and acidic conditions, the enamine can be hydrolyzed to form the corresponding ketone (Fischer's ketone) and methylamine. Furthermore, direct oxidation of the enamine can lead to dimerization or the formation of other undesired side products.[3]

Caption: Predicted degradation pathways for the title compound.

Recommended Storage and Handling Protocols

Given the inherent sensitivities of the molecule, strict adherence to proper storage and handling protocols is essential to maintain its purity and stability. The following recommendations are based on supplier data and best practices for handling air- and light-sensitive aromatic and heterocyclic compounds.[2]

Quantitative Storage Recommendations

| Parameter | Condition | Rationale |

| Temperature | 2°C to 8°C | Recommended by suppliers to slow down the rate of potential degradation reactions.[2] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen, a key initiator of oxidative degradation. |

| Light | Protect from Light | Prevents photo-oxidation of the aromatic amine and enamine moieties. |

| Moisture | Store in a dry environment | Minimizes the risk of hydrolytic degradation of the enamine functionality.[2] |

Step-by-Step Protocol for Long-Term Storage

This protocol ensures a self-validating system for preserving the compound's integrity.

Materials:

-

Vial of this compound (as received)

-

Schlenk flask or vial with a PTFE-lined septum cap

-

Source of high-purity inert gas (Argon or Nitrogen) with regulator and needle adapter

-

Parafilm or laboratory sealing tape

-

Desiccator cabinet

-

Refrigerator (2°C to 8°C)

Workflow Diagram:

Sources

An In-Depth Technical Guide to the Reactivity of the 5-Amino Group in 2,3,3-Trimethyl-3H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,3,3-trimethyl-3H-indole, commonly known as Fischer's base, is a privileged scaffold in medicinal chemistry and dye synthesis. The introduction of a 5-amino group onto this heterocyclic system unlocks a versatile handle for a wide array of chemical transformations. This guide provides a comprehensive exploration of the reactivity of the 5-amino group of 5-amino-2,3,3-trimethyl-3H-indole (5-ATMI), delving into the electronic properties that govern its chemical behavior. We will examine key reactions such as diazotization, acylation, and its pivotal role in the synthesis of complex molecules, including azo dyes. This document serves as a technical resource, offering not only theoretical insights but also practical, field-tested protocols to empower researchers in their synthetic endeavors.

Introduction: The Strategic Importance of the 5-Amino Group

The indoline core is a cornerstone in the design of biologically active molecules and functional materials. The specific isomer, 2,3,3-trimethyl-3H-indole, provides a unique electronic and steric environment. The introduction of an amino group at the C-5 position of the benzene ring portion of the molecule significantly modulates its properties. This amino group acts as a potent electron-donating group, activating the aromatic ring towards electrophilic substitution and serving as a nucleophilic center for a variety of derivatizations. Understanding and harnessing the reactivity of this 5-amino group is paramount for the rational design and synthesis of novel compounds in drug discovery and materials science.

Electronic and Structural Considerations

The reactivity of the 5-amino group in 5-ATMI is fundamentally dictated by the electronic interplay within the molecule. The lone pair of electrons on the nitrogen atom of the amino group is delocalized into the aromatic π-system, increasing the electron density of the ring, particularly at the ortho and para positions (C-4 and C-6). This electron-donating effect makes the 5-amino group a strong activating group. Consequently, the amino group itself is a potent nucleophile, readily participating in reactions with a wide range of electrophiles.

Key Reactions and Mechanistic Insights

The 5-amino group of 5-ATMI is a versatile functional handle for a multitude of chemical transformations. Below, we explore some of the most significant reactions, providing mechanistic context and practical considerations.

Diazotization and Azo Coupling: Gateway to Chromophores

One of the most powerful transformations of primary aromatic amines is diazotization, which converts the amino group into a highly versatile diazonium salt.[1][2] This reaction opens up a vast landscape of subsequent functionalizations, most notably azo coupling to generate vividly colored azo dyes.[3][4]

Mechanism: The reaction is initiated by the in-situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong acid, typically hydrochloric acid (HCl), at low temperatures (0-10 °C) to ensure the stability of the diazonium salt.[1] The aromatic amine attacks the nitrosonium ion (NO⁺) to form an N-nitrosamine, which then tautomerizes and eliminates water to yield the aryl diazonium ion.[2]

The resulting diazonium salt of 5-ATMI is a weak electrophile that can react with electron-rich coupling partners, such as phenols or other aromatic amines, in electrophilic aromatic substitution reactions to form stable azo compounds.[3] These compounds are characterized by the -N=N- linkage, which acts as a chromophore, imparting color to the molecule. The synthesis of novel azo compounds from 2,3,3-trimethyl-3H-indolenine has been demonstrated through the diazotization of its 5-amino derivative and subsequent coupling with various agents.[3][4]

Experimental Protocol: Synthesis of an Azo Dye from 5-ATMI [3]

This protocol details the diazotization of 5-amino-2,3,3-trimethyl-3H-indole and its subsequent coupling with phenol.

Step 1: Diazotization

-

In a 100 mL beaker equipped with a magnetic stirrer, prepare a solution of 5-amino-2,3,3-trimethyl-3H-indolenine (1.0 g, 5.74 mmol) in a mixture of 32% hydrochloric acid (2.3 mL) and water (2.3 mL).

-

Cool the resulting clear solution in an ice bath to maintain a temperature of 0-5 °C (273-282 K).

-

Slowly add a solution of sodium nitrite (0.349 g, 5.74 mmol) in water (1.43 mL) dropwise to the cooled amine solution, ensuring the temperature does not exceed 5 °C.

-

Stir the mixture for 15-30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The resulting solution should be clear.

Step 2: Azo Coupling

-

In a separate beaker, prepare a solution of phenol (0.54 g, 5.74 mmol) in water (21.5 mL) containing sodium hydroxide (0.2296 g, 5.74 mmol) and sodium carbonate (2.12 g, 20 mmol).

-

Cool this coupling solution in an ice bath.

-

Slowly add the cold diazonium salt solution from Step 1 to the cold phenol solution with vigorous stirring.

-

A brightly colored precipitate (the azo dye) should form immediately.

-

Continue stirring the reaction mixture at room temperature overnight to ensure complete coupling.

-

Collect the solid product by filtration, wash thoroughly with water until the filtrate is neutral, and dry in a desiccator.

Workflow for Azo Dye Synthesis

Caption: A two-step workflow for the synthesis of an azo dye.

Acylation Reactions

The nucleophilic nature of the 5-amino group allows for straightforward acylation reactions with acylating agents such as acid chlorides and anhydrides. This reaction is fundamental for introducing a variety of functional groups and for protecting the amino group during subsequent synthetic steps. Acylation can influence the electronic properties of the molecule and its interaction with biological targets.[5]

Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the amino nitrogen attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. The subsequent collapse of this intermediate, with the departure of a leaving group (e.g., chloride), yields the N-acylated product. A base, such as triethylamine or pyridine, is often added to neutralize the acidic byproduct (e.g., HCl).

General Acylation Mechanism

Caption: Nucleophilic acyl substitution at the 5-amino group.

Applications in Drug Development and Materials Science

The derivatization of the 5-amino group of 5-ATMI is a key strategy in the development of novel therapeutic agents and functional materials.

-

Drug Development: The ability to easily modify the 5-amino group allows for the synthesis of libraries of compounds for structure-activity relationship (SAR) studies. For instance, the introduction of various acyl or alkyl groups can modulate the lipophilicity, hydrogen bonding capacity, and overall pharmacological profile of the parent molecule.

-

Dye Chemistry: As demonstrated, the 5-amino group is a crucial precursor for the synthesis of a wide range of azo dyes. These dyes have applications in textiles, printing, and as pH indicators. The specific substituents on the indoline ring and the coupling partner can be tuned to achieve a desired color and other photophysical properties.

-

Organic Electronics: Indoline derivatives are being explored for their potential in organic electronics, such as in the construction of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells. The 5-amino group can be used to anchor the molecule to surfaces or to tune its electronic energy levels.

Summary of Reactivity

The following table summarizes the key reactions of the 5-amino group in 5-ATMI and the typical conditions employed.

| Reaction Type | Reagents & Conditions | Product Type | Key Features |

| Diazotization | NaNO₂, aq. HCl, 0-5 °C | Aryl Diazonium Salt | Highly versatile intermediate for further synthesis. |

| Azo Coupling | Diazonium salt, Phenols/Amines | Azo Compound | Formation of colored dyes. |

| Acylation | Acid Chloride/Anhydride, Base (e.g., TEA) | N-Acyl Indole | Protection of the amino group, introduction of new functionality. |

| Alkylation | Alkyl Halide, Base | N-Alkyl Indole | Increases lipophilicity, modifies steric and electronic properties. |

Conclusion

The 5-amino group of 2,3,3-trimethyl-3H-indole is a highly reactive and synthetically valuable functional group. Its electron-donating nature activates the aromatic ring and renders the amino group itself nucleophilic, enabling a broad spectrum of chemical transformations. A thorough understanding of its reactivity, particularly in key reactions like diazotization and acylation, is essential for researchers and scientists aiming to leverage the 5-ATMI scaffold for the design and synthesis of novel molecules with tailored properties for applications in medicine, materials science, and beyond. This guide provides a solid foundation for further exploration and innovation in this exciting area of chemistry.

References

-

Bukia, T., Utiashvili, M., Tsiskarishvili, M., Jalalishvili, S., Gogolashvili, A., Tatrishvili, T., & Petriashvili, G. (2023). SYNTHESIS OF SOME AZO DYES BASED ON 2,3,3-TRIMETHYL-3H-INDOLENINE. Chemistry & Chemical Technology, 17(3), 549-556. [Link]

-

Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines. [Link]

-